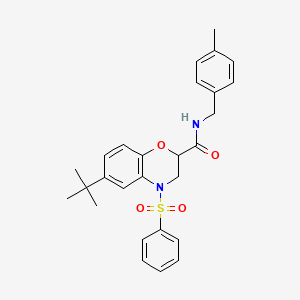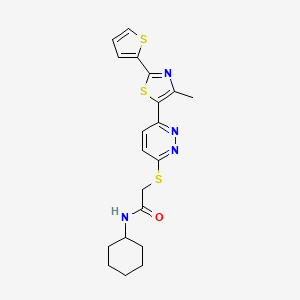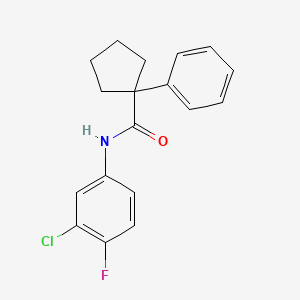![molecular formula C23H22N2O2S B11228444 N-(4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11228444.png)
N-(4-{[(1-phenylcyclopentyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and an amide linkage connecting a phenylcyclopentane moiety to the thiophene ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, BH3 complexes
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkylated thiophene derivatives
Applications De Recherche Scientifique
N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as succinate dehydrogenase (SDH), leading to disruption of cellular respiration and energy production . Additionally, it can modulate receptor activity by binding to specific sites, thereby influencing signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide: Exhibits similar structural features but with a methoxy group and a pyrazole ring.
N-(4-Fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide: Contains a fluorophenethyl group and a pyrazole ring, showing comparable biological activities.
Uniqueness
N-[4-(1-Phenylcyclopentaneamido)phenyl]thiophene-2-carboxamide is unique due to its specific combination of a phenylcyclopentane moiety and a thiophene ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C23H22N2O2S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[4-[(1-phenylcyclopentanecarbonyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H22N2O2S/c26-21(20-9-6-16-28-20)24-18-10-12-19(13-11-18)25-22(27)23(14-4-5-15-23)17-7-2-1-3-8-17/h1-3,6-13,16H,4-5,14-15H2,(H,24,26)(H,25,27) |
Clé InChI |
NDQRQXJKILNMOO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Fluorophenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228377.png)
![7-chloro-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228379.png)
![2-ethyl-N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B11228380.png)
![2-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11228382.png)

![1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11228402.png)
![1-(4-chlorophenyl)-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}cyclopentanecarboxamide](/img/structure/B11228403.png)

![N-(4-acetylphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11228415.png)
![ethyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11228423.png)
![Ethyl 4-[(6,7-dimethoxy-2-pentanoyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate](/img/structure/B11228425.png)
![2-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11228432.png)
![N-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11228439.png)

